2'-Phenylspiro[cyclopentane-1,1'-indene]
Description
2'-Phenylspiro[cyclopentane-1,1'-indene] is a spirocyclic compound characterized by a cyclopentane ring fused to an indene moiety at the 1,1' positions, with a phenyl substituent at the 2' position of the indene ring. Its systematic name follows IUPAC rules for spiro compounds . The compound is synthesized via enantioselective rhodium(III)-catalyzed reactions, as demonstrated by Li et al., achieving 77% yield and high optical purity ([α] = +48.1, CHCl₃) . Key applications include its role as an intermediate in medicinal chemistry, particularly in the development of CCR2 antagonists for diabetes treatment .
Properties
CAS No. |
194242-19-8 |
|---|---|
Molecular Formula |
C19H18 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
2'-phenylspiro[cyclopentane-1,1'-indene] |
InChI |
InChI=1S/C19H18/c1-2-8-15(9-3-1)18-14-16-10-4-5-11-17(16)19(18)12-6-7-13-19/h1-5,8-11,14H,6-7,12-13H2 |
InChI Key |
FXNQEFAKUHAKTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Phenylspiro[cyclopentane-1,1’-indene] typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [2 + 2] cycloaddition reaction, which involves the reaction of a suitable olefin with a carbene precursor . Another approach is the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the spiro compound .
Industrial Production Methods
Industrial production of 2’-Phenylspiro[cyclopentane-1,1’-indene] may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2’-Phenylspiro[cyclopentane-1,1’-indene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alcohols .
Scientific Research Applications
2’-Phenylspiro[cyclopentane-1,1’-indene] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2’-Phenylspiro[cyclopentane-1,1’-indene] exerts its effects involves interactions with various molecular targets. The compound’s unique structure allows it to interact with specific enzymes or receptors, potentially inhibiting or activating certain biological pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Ring Size Impact : Cyclopentane-based spiro compounds (e.g., 2'-phenylspiro[cyclopentane-1,1'-indene]) exhibit lower ring strain compared to cyclopropane analogs, enhancing stability and enabling broader pharmaceutical applications .
- Stereochemical Complexity : Enantioselective synthesis methods (e.g., Rh(III)-catalysis ) are critical for accessing optically pure spiroindenes, whereas cyclopropane derivatives often require radical or Lewis acid-mediated pathways .
2'-Phenylspiro[cyclopentane-1,1'-indene]:
- Rhodium(III)-Catalyzed C–H Activation : Achieves high enantioselectivity (77% yield, [α] = +48.1) using Cu(OAc)₂ as an oxidant and alkynes as coupling partners .
- Comparative Example : The dispiro cyclohexane-indene compound (Entry 3 in table) is synthesized via a K₂CO₃-mediated multicomponent reaction with β-nitrostyrene, yielding 30% .
Cyclopropane Derivatives:
- Radical Cycloaddition : Spiro[cyclopropane-1,2'-indene]-1',3'-dione is synthesized using tandem Lewis acid/photoredox catalysis, leveraging β-nitrostyrene as a substrate .
- Diastereoselective Spirocyclization : Nitro-substituted spiroindenes are prepared via nitroalkene cyclization, with diastereomeric ratios up to 10:1 .
Physicochemical Properties
| Property | 2'-Phenylspiro[cyclopentane-1,1'-indene] | Spiro[cyclopropane-1,2'-indene]-1',3'-dione | Dispiro[indene-cyclohexane-indene] |
|---|---|---|---|
| Molecular Weight (g/mol) | 170.25 | 310.33 | 534.24 |
| Melting Point (°C) | Not reported | 236 | 236 (decomposes) |
| Optical Activity ([α]D) | +48.1 (CHCl₃) | Not reported | Racemic mixture |
| Hazard Classification | H302 (Harmful if swallowed) | Not classified | Not reported |
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